molecular formula C15H24Si B12537905 Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane CAS No. 656824-66-7

Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane

Cat. No.: B12537905
CAS No.: 656824-66-7
M. Wt: 232.44 g/mol
InChI Key: SKAVFVWZQWFLEE-UHFFFAOYSA-N
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Description

Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane typically involves the reaction of an appropriate organometallic reagent with a silicon-containing precursor. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane can undergo various chemical reactions, including:

    Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.

    Substitution: The methyl groups on silicon can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes.

Scientific Research Applications

Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be utilized in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is employed in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The pathways involved often include the formation of transient intermediates, such as silyl radicals or cations, which facilitate the desired transformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylpropene: Similar in structure but lacks the aromatic ring.

    Trimethylphenylsilane: Contains a phenyl group but lacks the extended alkene chain.

    Trimethylvinylsilane: Features a vinyl group instead of the more complex organic moiety.

Uniqueness

Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane is unique due to its combination of an aromatic ring and an extended alkene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

CAS No.

656824-66-7

Molecular Formula

C15H24Si

Molecular Weight

232.44 g/mol

IUPAC Name

trimethyl-[3-methyl-1-(4-methylphenyl)but-3-enyl]silane

InChI

InChI=1S/C15H24Si/c1-12(2)11-15(16(4,5)6)14-9-7-13(3)8-10-14/h7-10,15H,1,11H2,2-6H3

InChI Key

SKAVFVWZQWFLEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=C)C)[Si](C)(C)C

Origin of Product

United States

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